2-Bromo-3,5-dimethylphenol
Overview
Description
2-Bromo-3,5-dimethylphenol is an organic compound with the molecular formula C8H9BrO. It consists of a bromine atom and two methyl groups attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3,5-dimethylphenol can be synthesized through the bromination of 3,5-dimethylphenol. The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,5-dimethylphenol.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 3,5-dimethylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenolic hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
- 2-Bromo-4,6-dimethylphenol
- 3,5-Dibromophenol
- 2,4-Dimethylphenol
Comparison: 2-Bromo-3,5-dimethylphenol is unique due to the specific positioning of the bromine and methyl groups on the phenol ring. This positioning affects its chemical reactivity and physical properties, distinguishing it from other similar compounds. For example, 3,5-Dibromophenol has two bromine atoms, which significantly alters its reactivity compared to this compound.
Biological Activity
2-Bromo-3,5-dimethylphenol is a brominated phenolic compound that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and is structurally unique due to the presence of both bromine and methyl groups on the aromatic ring. Understanding its biological activity is crucial for its potential applications in medicine and environmental science.
Molecular Structure:
- Molecular Formula:
- Molecular Weight: 201.06 g/mol
Chemical Characteristics:
- The compound features a bromine atom and two methyl groups attached to a phenolic structure, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its phenolic structure allows it to disrupt microbial cell membranes and interfere with metabolic processes. Notably, studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for use in antimicrobial formulations.
Case Study:
A study published in Current Pharmaceutical Design evaluated the antimicrobial efficacy of several brominated phenols, including this compound. The results demonstrated that it possesses a minimum inhibitory concentration (MIC) effective against common pathogens such as Staphylococcus aureus and Escherichia coli .
Toxicity Assessments
The toxicity of this compound has been assessed using quantitative structure-activity relationship (QSAR) models. These studies indicate that the compound has a notable toxicity profile, particularly in aquatic organisms.
Toxicity Data:
Compound | pIC50 Value |
---|---|
This compound | 1.268 |
4-Bromo-3,5-dimethylphenol | 1.167 |
3-Bromophenol | 1.145 |
The pIC50 value indicates the concentration at which 50% of the organisms are inhibited. A higher value suggests greater toxicity .
The mechanism by which this compound exerts its biological effects involves interaction with cellular components:
- Protein Binding: The phenolic hydroxyl group can form hydrogen bonds with proteins, potentially leading to enzyme inhibition.
- Membrane Disruption: The lipophilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and function.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other halogenated phenols:
Compound | Antimicrobial Activity | pIC50 Value |
---|---|---|
This compound | Yes | 1.268 |
4-Bromo-3,5-dimethylphenol | Yes | 1.167 |
4-Chloro-3,5-dimethylphenol | Moderate | 1.201 |
This table illustrates that while all compounds exhibit antimicrobial properties, the potency varies significantly .
Properties
IUPAC Name |
2-bromo-3,5-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGMCSGCDWVXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125237-08-3 | |
Record name | 2-bromo-3,5-dimethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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